2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the use of palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of anhydrous solvents like tetrahydrofuran. The reaction mixture is usually heated to facilitate the coupling process .
Industrial Production Methods
the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide, followed by the addition of an alkyl halide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully saturated derivatives .
Scientific Research Applications
2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound’s interaction with enzymes like sterol 14-alpha demethylase is a key part of this mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine: Similar structure but with a different position of the alkyne group.
2-(But-3-yn-2-yl)pyridine: Lacks the imidazole ring, making it less complex.
2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine hydrochloride: A salt form that may have different solubility properties.
Uniqueness
This compound is unique due to its combination of imidazole and pyridine rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-but-3-yn-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H14N2/c1-3-9(2)10-8-13-7-5-4-6-11(13)12-10/h1,8-9H,4-7H2,2H3 |
InChI Key |
YLGMTJVADYQNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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